

Analytical Standards for Tetrachloroveratrole: Application Notes and Protocols

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Compound of Interest

Compound Name: Tetrachloroveratrole

Cat. No.: B1614509

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Introduction

Tetrachloroveratrole (3,4,5,6-tetrachloroveratrole) is a chlorinated organic compound often found in the effluents of pulp and paper mills that use chlorine bleaching processes. It is formed from the bacterial O-methylation of tetrachloroguaiacol. Due to its persistence and potential for bioaccumulation in aquatic organisms, accurate and reliable analytical methods are crucial for monitoring its presence in environmental samples and for toxicological studies. This document provides detailed application notes and protocols for the analysis of **Tetrachloroveratrole** using standard analytical techniques.

Chemical Properties

Property	Value
CAS Number	944-61-6
Molecular Formula	C ₈ H ₆ Cl ₄ O ₂
Molecular Weight	275.95 g/mol
Synonyms	1,2,3,4-Tetrachloro-5,6-dimethoxybenzene
Physical State	Solid

Application Note 1: Analysis of Tetrachloroveratrole in Wastewater by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the quantitative analysis of **Tetrachloroveratrole** in industrial wastewater, particularly from pulp and paper mills.

Experimental Protocol

1. Sample Preparation: Solid-Phase Extraction (SPE)

- Objective: To extract and concentrate **Tetrachloroveratrole** from the aqueous matrix and remove interfering substances.
- Materials:
 - Wastewater sample
 - SPE cartridges (e.g., C18 or hydrophilic-lipophilic balanced (HLB) sorbents)
 - Methanol (HPLC grade)
 - Dichloromethane (GC grade)
 - Deionized water
 - Vacuum manifold
- Procedure:
 - Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 10 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.
 - Sample Loading: Pass 500 mL of the filtered wastewater sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

- Washing: Wash the cartridge with 10 mL of deionized water to remove any remaining water-soluble impurities.
- Drying: Dry the cartridge under vacuum for 15-20 minutes.
- Elution: Elute the trapped analytes with 5 mL of dichloromethane into a collection vial.
- Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

2. GC-MS Analysis

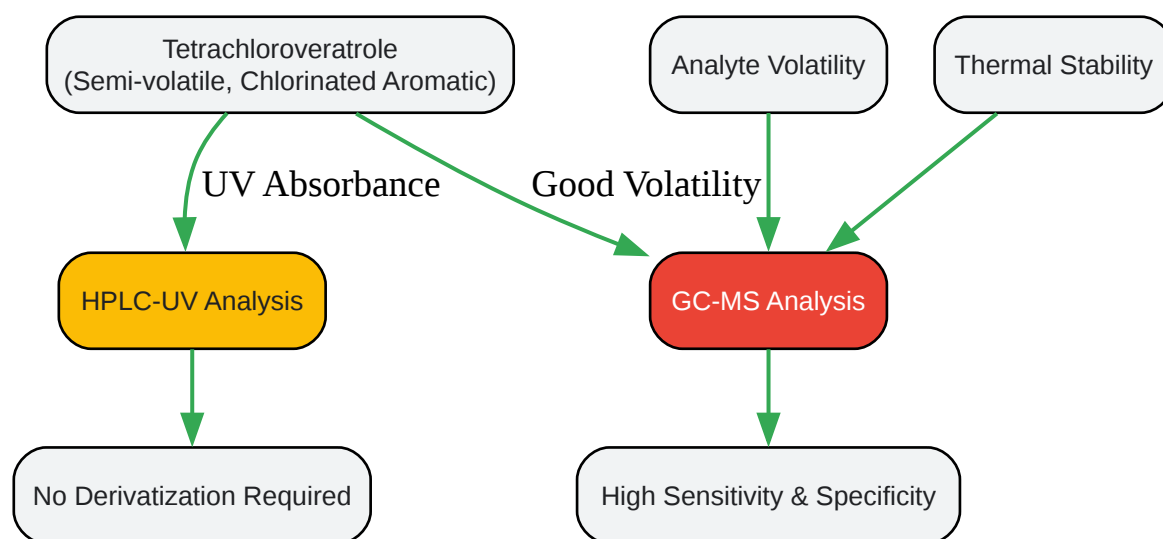
- Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).
- Analytical Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 μ m film thickness).
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Injection: 1 μ L of the concentrated extract in splitless mode.
- Temperature Program:
 - Initial oven temperature: 80°C, hold for 2 minutes.
 - Ramp: 10°C/min to 280°C.
 - Final hold: 5 minutes at 280°C.
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Scan Range: m/z 50-400.
 - Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.

- Quantification: Use an external standard calibration curve prepared from a certified reference standard of **Tetrachloroveratrole**.

Data Presentation

Parameter	Value
GC Column	DB-5ms (30 m x 0.25 mm, 0.25 µm)
Injection Volume	1 µL (Splitless)
Carrier Gas	Helium (1.0 mL/min)
Oven Program	80°C (2 min), then 10°C/min to 280°C (5 min)
MS Ionization	Electron Ionization (70 eV)
Mass Range	m/z 50-400
Limit of Detection (LOD)	Typically in the low ng/L range
Limit of Quantification (LOQ)	Typically in the mid to high ng/L range

Experimental Workflow



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